Cuminaldehyde
Description
Significance and Context of 4-Isopropylbenzaldehyde in Chemical Sciences
4-Isopropylbenzaldehyde is a notable organic compound characterized by a benzaldehyde (B42025) structure with an isopropyl group substituted at the fourth position of the benzene (B151609) ring. wikipedia.orgnih.gov Its significance in chemical sciences stems from several key aspects. Primarily, it serves as a crucial building block and intermediate in organic synthesis for producing more complex molecules. solubilityofthings.comnumberanalytics.com The reactive aldehyde functional group allows it to readily participate in a variety of chemical reactions, including nucleophilic additions and condensation reactions, which are fundamental for constructing larger organic frameworks. solubilityofthings.com
The compound is a naturally occurring component in the essential oils of plants such as cumin (Cuminum cyminum), eucalyptus, myrrh, and cassia, where it contributes to their characteristic aromas. wikipedia.orgnih.gov This natural prevalence makes it a subject of interest in phytochemistry and the study of natural products. researchgate.netjddtonline.info Its distinct scent has also led to its commercial use in the fragrance and perfume industries. wikipedia.orgsolubilityofthings.com
Furthermore, research has extended into its potential applications in medicinal chemistry and materials science. Derivatives of 4-isopropylbenzaldehyde, such as semicarbazones, thiosemicarbazones, and oximes, are synthesized and studied for their biological properties. journalijar.comontosight.ai The compound itself is also investigated as a substrate in catalytic studies, particularly in oxidation and reduction reactions, which are vital for developing efficient synthetic methodologies. researchgate.netnih.goviitm.ac.in
Historical Perspectives in Chemical Research
The history of 4-isopropylbenzaldehyde is intrinsically linked to the broader history of aromatic aldehydes. The first aromatic aldehyde, benzaldehyde, was isolated in the 19th century, marking a pivotal moment in organic chemistry. numberanalytics.com The discovery and characterization of aldehydes by chemists like Justus von Liebig in 1835 laid the groundwork for understanding this class of compounds. scentspiracy.com
Early research focused on isolating such compounds from natural sources. 4-Isopropylbenzaldehyde was identified as a major constituent of cumin seed oil, which has been used for centuries. wikipedia.orgjddtonline.info The development of synthetic organic chemistry in the late 19th and early 20th centuries provided new pathways for producing aromatic aldehydes. scribd.com Methods such as the Gattermann-Koch reaction and the Reimer-Tiemann reaction became fundamental for synthesizing aromatic aldehydes directly. scribd.com Indirect methods, involving the oxidation of corresponding alcohols or the reduction of acid chlorides, also became prevalent. scribd.com For instance, 4-isopropylbenzaldehyde can be synthesized by the formylation of cumene (B47948) or the reduction of 4-isopropylbenzoyl chloride. wikipedia.org A 1973 study detailed a specific synthesis from cumene via p-bromination followed by a Grignard reaction with ethyl orthoformate. publish.csiro.au These advancements allowed for the production of 4-isopropylbenzaldehyde in quantities sufficient for extensive academic and industrial research, moving beyond simple extraction from natural oils.
Scope and Research Objectives for 4-Isopropylbenzaldehyde Studies
Current research on 4-isopropylbenzaldehyde is diverse, reflecting its versatility as a chemical entity. A primary objective is the development of novel and more efficient synthetic methods for its production and the synthesis of its derivatives. This includes exploring green chemistry principles and new catalytic systems. researchgate.net
A significant area of investigation involves its use as a model substrate in catalysis. Researchers study the catalytic oxidation of p-cymene (B1678584) to produce 4-isopropylbenzaldehyde, aiming to optimize reaction conditions for higher yields and selectivity. researchgate.netiitm.ac.in For example, studies have explored the use of Co/Mn/Br catalyst systems and enzymatic oxidation with P450 enzymes. nih.goviitm.ac.in The aldol (B89426) condensation of 4-isopropylbenzaldehyde with other molecules to create larger, functionalized products is another active research area, with studies focusing on the use of heterogeneous catalysts like functionalized MCM-41. researchgate.net
In medicinal and pharmaceutical chemistry, research objectives focus on synthesizing and evaluating the biological activities of its derivatives. researchgate.netjddtonline.info For example, thiosemicarbazone derivatives have been studied for their antiviral properties, and other derivatives are investigated for antimicrobial and antioxidant potential. wikipedia.orgjournalijar.comallsubjectjournal.com Studies also explore its role as an inhibitor of alpha-synuclein (B15492655) fibrillation, which is relevant to neurodegenerative diseases. wikipedia.org
The compound's physical and chemical properties are also a subject of ongoing study to better understand its behavior in different chemical environments and its potential in materials science. solubilityofthings.comontosight.ai
Data Tables
Table 1: Physical and Chemical Properties of 4-Isopropylbenzaldehyde
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂O |
| Molar Mass | 148.20 g/mol |
| Appearance | Colorless oil/liquid |
| Density | 0.977 - 0.981 g/mL |
| Boiling Point | 235-236 °C |
| Flash Point | 93 °C (199.4 °F) |
| Refractive Index | n20/D 1.529 |
| Solubility | Insoluble in water; Soluble in alcohol and ether. |
| CAS Number | 122-03-2 |
Sources: wikipedia.orgnih.govsigmaaldrich.comchembk.combiosynth.com
Table 2: Spectroscopic Data of 4-Isopropylbenzaldehyde
| Spectrum Type | Key Signals (Solvent: CDCl₃) |
|---|---|
| ¹H NMR (90 MHz) | δ 9.96 (s, 1H, -CHO), 7.86-7.76 (m, 2H, Ar-H), 7.42-7.33 (m, 2H, Ar-H), 3.06-2.91 (m, 1H, -CH(CH₃)₂), 1.31-1.24 (d, 6H, -CH(CH₃)₂) |
| ¹³C NMR (25.16 MHz) | δ 191.85, 156.15, 134.62, 129.97, 127.12, 34.45, 23.59 |
Source: nih.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| 4-Isopropylbenzaldehyde (Cuminaldehyde) |
| 4-isopropylbenzoyl chloride |
| Aldehyde |
| Alpha-synuclein |
| Benzaldehyde |
| Cumene (Isopropylbenzene) |
| Cumin |
| p-Cymene (4-Isopropyltoluene) |
| Ethyl orthoformate |
| p-bromoisopropylbenzene |
| Semicarbazone |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-propan-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C10H12O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-8H,1-2H3 | |
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InChI Key |
WTWBUQJHJGUZCY-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C10H12O | |
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DSSTOX Substance ID |
DTXSID9021974 | |
| Record name | 4-Isopropylbenzaldehyde | |
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Molecular Weight |
148.20 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Liquid, Colorless to yellowish liquid with a strong odor; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a strong, pungent, spicy, green, herbaceous odour | |
| Record name | Benzaldehyde, 4-(1-methylethyl)- | |
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| Record name | Cuminaldehyde | |
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| Record name | Cuminaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Boiling Point |
235.5 °C | |
| Record name | Cuminaldehyde | |
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Solubility |
282 mg/L @ 20 °C (exp), insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | Cuminaldehyde | |
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| Record name | Cuminaldehyde | |
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Density |
0.973-0.981 | |
| Record name | Cuminaldehyde | |
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CAS No. |
122-03-2 | |
| Record name | Cuminaldehyde | |
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| Record name | Benzaldehyde, 4-(1-methylethyl)- | |
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| Record name | 4-Isopropylbenzaldehyde | |
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| Record name | 4-isopropylbenzaldehyde | |
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| Record name | CUMINALDEHYDE | |
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Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways to 4-Isopropylbenzaldehyde
The synthesis of 4-isopropylbenzaldehyde can be achieved through several established methods, including classical organometallic reactions and electrophilic aromatic substitutions.
A prominent method for synthesizing 4-isopropylbenzaldehyde involves the use of a Grignard reagent. This approach typically starts from a halogenated cumene (B47948) derivative, which is converted into an organomagnesium halide. This nucleophilic species then reacts with an appropriate electrophile to introduce the aldehyde functionality.
One specific pathway involves the reaction of the Grignard reagent derived from 4-bromoisopropylbenzene with an orthoformate ester, such as triethyl orthoformate. The Grignard reagent, 4-isopropylphenylmagnesium bromide, is prepared by reacting 4-bromoisopropylbenzene with magnesium metal in an ether solvent. The subsequent reaction with triethyl orthoformate, followed by acidic hydrolysis of the resulting acetal (B89532), yields the desired 4-isopropylbenzaldehyde. An entrainment technique, using methyl iodide alongside 4-bromoisopropylbenzene during the Grignard formation, can lead to good yields of the product researchgate.net.
Table 1: Grignard Reaction for 4-Isopropylbenzaldehyde Synthesis
| Starting Material | Reagents | Intermediate | Product | Key Steps |
| 4-Bromoisopropylbenzene | 1. Mg, ether | 4-Isopropylphenylmagnesium bromide | 4-Isopropylbenzaldehyde | 1. Formation of Grignard reagent. |
| 2. Triethyl orthoformate | Diethyl acetal of 4-isopropylbenzaldehyde | 2. Nucleophilic attack on orthoformate. | ||
| 3. H₃O⁺ | 3. Hydrolysis of the acetal. |
The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for forming carbon-carbon bonds. While Friedel-Crafts acylation typically produces ketones, variations of this reaction can be employed to synthesize aldehydes. The Gattermann-Koch reaction, for instance, allows for the direct formylation of arenes like cumene (isopropylbenzene).
In this reaction, cumene is treated with a mixture of carbon monoxide (CO) and hydrogen chloride (HCl) under high pressure, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) and a co-catalyst like cuprous chloride (CuCl). This process generates the formyl cation electrophile (HCO⁺) in situ, which then attacks the aromatic ring, preferentially at the para position due to the steric bulk of the isopropyl group, to yield 4-isopropylbenzaldehyde .
Table 2: Gattermann-Koch Synthesis of 4-Isopropylbenzaldehyde
| Starting Material | Reagents | Electrophile (in situ) | Product |
| Cumene (Isopropylbenzene) | CO, HCl, AlCl₃, CuCl | [HCO]⁺ | 4-Isopropylbenzaldehyde |
Another approach related to Friedel-Crafts chemistry is the Vilsmeier-Haack reaction, which formylates activated aromatic rings using a Vilsmeier reagent (typically generated from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide). Cumene can be formylated under these conditions to produce 4-isopropylbenzaldehyde.
Beyond Grignard and Friedel-Crafts type reactions, other conventional methods are available for the synthesis of 4-isopropylbenzaldehyde.
One such method is the Sommelet reaction . This process involves the reaction of a benzyl (B1604629) halide, in this case, 4-isopropylbenzyl chloride, with hexamethylenetetramine (urotropine). The initial reaction forms a quaternary ammonium (B1175870) salt, which is then hydrolyzed with water or an alcohol solution to yield the aldehyde .
Another important industrial method is the oxidation of cumene . While the oxidation of cumene is famously used to produce phenol (B47542) and acetone (B3395972) (the Hock process), selective oxidation of the methyl group of the isopropyl substituent is not a direct route. However, the oxidation of p-cymene (B1678584) (4-isopropyltoluene) can be controlled to yield the corresponding aldehyde.
Furthermore, the reduction of 4-isopropylbenzoyl chloride is a viable synthetic route. This acid chloride can be reduced to the aldehyde using various reducing agents, such as lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) or through catalytic hydrogenation under specific conditions (Rosenmund reduction) wikipedia.org.
Derivatization Strategies and Functional Group Transformations
The aldehyde functional group in 4-isopropylbenzaldehyde is highly reactive and serves as a key site for a wide array of chemical transformations, allowing for the synthesis of numerous derivatives.
Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. They are readily synthesized through the condensation reaction of aldehydes or ketones with hydrazine (B178648) or its substituted derivatives. These compounds are of interest due to their diverse chemical and biological properties.
The reaction of 4-isopropylbenzaldehyde with substituted hydrazides, such as 4-methoxybenzohydrazide or isonicotinohydrazide (the hydrazide of isonicotinic acid, also known as isoniazid), yields stable hydrazone derivatives. This reaction is typically carried out by refluxing equimolar amounts of the aldehyde and the hydrazide in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid (e.g., acetic acid) to facilitate the dehydration process researchgate.netnih.govresearchgate.net.
The lone pair of electrons on the terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-isopropylbenzaldehyde. The subsequent elimination of a water molecule results in the formation of the C=N double bond characteristic of a hydrazone.
A specific example is the synthesis of (E)-N'-(4-isopropylbenzylidene)-4-methoxybenzohydrazide, which is formed from the condensation of a 1:1 molar ratio of 4-isopropylbenzaldehyde and 4-methoxybenzohydrazide in ethanol researchgate.netbohrium.com. Similarly, the reaction between 4-isopropylbenzaldehyde and isonicotinohydrazide produces E-N'-(4-isopropylbenzylidine)isonicotinohydrazide bohrium.com.
Table 3: Synthesis of 4-Isopropylbenzaldehyde Hydrazone Derivatives
| Aldehyde | Hydrazide Reagent | Reaction Conditions | Product Name |
| 4-Isopropylbenzaldehyde | 4-Methoxybenzohydrazide | Ethanol, Reflux | (E)-N'-(4-isopropylbenzylidene)-4-methoxybenzohydrazide researchgate.net |
| 4-Isopropylbenzaldehyde | Isonicotinohydrazide | Ethanol, Reflux | (E)-N'-(4-isopropylbenzylidene)isonicotinohydrazide bohrium.com |
Synthesis of Hydrazone Derivatives
Reactions with Substituted Hydrazines (e.g., 2,4-dinitrophenylhydrazine)
4-isopropylbenzaldehyde undergoes a characteristic condensation reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH), also known as Brady's reagent. chemguide.co.uklibretexts.org This reaction is a reliable method for the qualitative identification of aldehydes and ketones. chemicalbook.com The reaction involves a nucleophilic addition of the amino group of DNPH to the carbonyl carbon of 4-isopropylbenzaldehyde, followed by the elimination of a water molecule. libretexts.orgchemicalbook.com This addition-elimination or condensation reaction results in the formation of a brightly colored precipitate, 4-isopropylbenzaldehyde 2,4-dinitrophenylhydrazone. chemguide.co.uklibretexts.org The formation of a yellow, orange, or red precipitate indicates a positive test for the carbonyl group. wikipedia.org While aliphatic carbonyls typically produce a yellow precipitate, aromatic carbonyls like 4-isopropylbenzaldehyde tend to form red precipitates. wikipedia.org
The general reaction is as follows: C₁₀H₁₂O + C₆H₆N₄O₄ → C₁₆H₁₆N₄O₄ + H₂O
This reaction is highly specific to aldehydes and ketones and does not occur with other carbonyl-containing functional groups such as carboxylic acids, amides, or esters due to resonance stabilization in those compounds. wikipedia.org
Formation of Thiosemicarbazones
4-isopropylbenzaldehyde reacts with thiosemicarbazide (B42300) to form 4-isopropylbenzaldehyde thiosemicarbazone. sigmaaldrich.com This synthesis is typically achieved through a condensation reaction where the aldehyde and thiosemicarbazide are refluxed, often in the presence of a catalytic amount of acid like glacial acetic acid. nih.gov The resulting thiosemicarbazones are of significant interest due to their potential biological activities. journalijar.comnih.gov
Research has shown that metal complexes of 4-isopropylbenzaldehyde thiosemicarbazone, particularly with transition metals like manganese(II) and iron(III), exhibit notable antibacterial properties. journalijar.com In some studies, these thiosemicarbazone metal complexes have demonstrated greater antibacterial potency than their semicarbazone counterparts. journalijar.com Furthermore, complexes of 4-isopropylbenzaldehyde thiosemicarbazone with zinc(II) and cadmium(II) have been investigated for their cytotoxic activity against tumor cell lines. nih.gov The thiosemicarbazone of cuminaldehyde itself has also been noted for its antiviral properties. wikipedia.org
Formation of Schiff Base Ligands
4-isopropylbenzaldehyde serves as a precursor for the synthesis of Schiff base ligands. These are typically formed through the condensation of the aldehyde with a primary amine. epa.govijmcmed.orgnih.gov For instance, a Schiff base ligand can be prepared by reacting 4-isopropylbenzaldehyde (this compound) with an amino acid like glycylglycine. epa.gov The resulting Schiff bases can then be used to form metal complexes with various applications. epa.gov
The synthesis of Schiff bases is generally straightforward, often involving a one-pot condensation of the aldehyde and amine. ijmcmed.org The resulting compounds, characterized by the azomethine (-HC=N-) functional group, can be analyzed using spectroscopic methods such as FTIR and UV-Vis. ijmcmed.orgnih.gov Metal complexes of these Schiff base ligands have been synthesized and characterized for their potential biological activities. researchgate.net
Aldol (B89426) Condensation Reactions
Aldol condensation is a key carbon-carbon bond-forming reaction in organic synthesis, and 4-isopropylbenzaldehyde can participate in these reactions. magritek.com This reaction involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then undergo dehydration to form a conjugated enone. magritek.com
Cross-Aldol Condensation with Aliphatic Aldehydes (e.g., Propanal for Forcyclamenaldehyde Synthesis)
A significant application of aldol condensation involving 4-isopropylbenzaldehyde is the cross-aldol condensation with propanal to synthesize forcyclamenaldehyde (2-methyl-3-(4-isopropylphenyl)prop-2-enal). researchgate.net This reaction is a key step in the production of certain fragrances. researchgate.net The reaction yields are often influenced by side reactions, such as the self-condensation of propanal. researchgate.net
Catalytic Approaches in Aldol Condensation
The efficiency of the aldol condensation of 4-isopropylbenzaldehyde with propanal can be significantly influenced by the choice of catalyst. Both acidic and basic catalysts are commonly employed for aldol condensations. researchgate.net Research has explored the use of functionalized MCM-41 as a heterogeneous catalyst for this reaction. researchgate.net
In one study, various modified MCM-41 catalysts were tested, including those with acidic (sulfoxy and carboxy) and basic (diethylamino) groups. researchgate.net The optimal conditions found were a reaction temperature of 100°C, a molar ratio of 4-isopropylbenzaldehyde to propanal of 1:2, and toluene (B28343) as the solvent. researchgate.net Using a sulfonic acid-functionalized MCM-41 catalyst (MCM-SO3H), a 45% yield of forcyclamenaldehyde was achieved, which was a significant improvement over the 15% yield obtained with homogeneous catalysis using sulfuric acid. researchgate.net
Knoevenagel Condensation with Heterocyclic Compounds
The Knoevenagel condensation is a modification of the aldol condensation that involves the reaction of an aldehyde or ketone with an active hydrogen compound, catalyzed by a weak base. wikipedia.org The product is typically an α,β-unsaturated compound. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for carbon-carbon bond formation. researchgate.net
While specific examples of Knoevenagel condensation between 4-isopropylbenzaldehyde and heterocyclic compounds are not detailed in the provided search results, the general principle of the reaction is well-established. wikipedia.orgthermofisher.com The reaction involves the nucleophilic addition of the active methylene (B1212753) compound to the carbonyl group of the aldehyde, followed by a dehydration reaction. wikipedia.org The reactivity of aldehydes in Knoevenagel condensations is generally higher than that of ketones. thermofisher.com The reaction can be influenced by the choice of catalyst and solvent, and the removal of the water byproduct can help drive the reaction to completion. thermofisher.com Sequential reactions involving an initial Knoevenagel condensation followed by a cyclization step have been developed for the synthesis of various cyclic compounds. nih.gov
Cascade Reactions and Chemodivergence Studies (e.g., with Dihydroxyfumaric Acid)
Cascade reactions involving aromatic aldehydes like 4-isopropylbenzaldehyde with reagents such as dihydroxyfumaric acid (DHF) demonstrate the concept of chemodivergence, where the reaction outcome is controlled by the choice of reagents and conditions. nih.gov The nucleophilic character of dihydroxyfumarate (DHF²⁻), the dianion of DHF, allows it to react with aromatic aldehydes in base-mediated cascade aldol addition and fragmentation reactions. nih.gov The selection of the base and solvent system is crucial in directing the reaction toward different products. nih.gov
For instance, when an aromatic aldehyde reacts with dihydroxyfumarate, two distinct product pathways can be achieved:
With a hydroxide (B78521) base in an aqueous medium: The reaction proceeds through an aldol addition followed by a deoxalation step, yielding 3-aryl-2,3-dihydroxypropanoic acids. nih.gov
With an organic base like triethylamine (B128534) (TEA) in a solvent such as tetrahydrofuran (B95107) (THF): The cascade reaction leads to the formation of 1-aryl-2,3-dihydroxypropanones. nih.gov
This chemodivergence is attributed to the different reaction mechanisms favored by the specific base and solvent environment. nih.gov Computational and experimental studies have provided a rationale for why the dihydroxyfumarate dianion acts as a nucleophile in these reactions. nih.gov
| Base | Solvent | Major Product Type |
|---|---|---|
| Hydroxide (e.g., NaOH) | Aqueous | 3-Aryl-2,3-dihydroxypropanoic acid |
| Triethylamine (TEA) | Tetrahydrofuran (THF) | 1-Aryl-2,3-dihydroxypropanone |
Carbonyl Group Protection Strategies
In multi-step organic synthesis, it is often necessary to protect the highly reactive aldehyde functional group of 4-isopropylbenzaldehyde to prevent it from undergoing unwanted reactions. wikipedia.orglibretexts.org Protecting groups are used to temporarily block the carbonyl group, allowing chemical transformations to be carried out on other parts of the molecule. wikipedia.org
The most common and effective method for protecting aldehydes is the formation of acetals, which are stable under neutral and basic conditions. wikipedia.orglibretexts.org Cyclic acetals, formed by reacting the aldehyde with a diol such as ethylene (B1197577) glycol in the presence of an acid catalyst, are particularly favored due to their enhanced stability compared to acyclic acetals. wikipedia.org
Protection Reaction: 4-isopropylbenzaldehyde + Ethylene Glycol ⇌ (in the presence of an acid catalyst) → 2-(4-isopropylphenyl)-1,3-dioxolane
This transformation converts the carbonyl group into an acetal, which does not react with nucleophiles like Grignard reagents or reducing agents like lithium aluminum hydride. wikipedia.org After the desired reactions on other parts of the molecule are complete, the protecting group can be removed through acid-catalyzed hydrolysis, regenerating the original aldehyde function. wikipedia.orglibretexts.org This removal step is known as deprotection. wikipedia.org
| Protecting Group | Reagents for Protection | Conditions for Deprotection | Key Advantages |
|---|---|---|---|
| Cyclic Acetal (1,3-dioxolane) | Ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid) | Aqueous acid (e.g., HCl) | Stable to bases, nucleophiles, and hydrides; easy to introduce and remove. wikipedia.org |
| Dithioacetal | 1,2-Ethanedithiol or 1,3-Propanedithiol, Lewis acid | Reagents like HgCl₂/CaCO₃ or N-bromosuccinimide | Extremely stable; useful for reactions where acetals might be cleaved. slideshare.net |
Advanced Reaction Systems and Process Optimization
Continuous Flow Microreactor Systems for Reactions
Continuous flow microreactors offer significant advantages for conducting chemical reactions involving 4-isopropylbenzaldehyde compared to traditional batch reactors. lpp-group.com These systems utilize micro-structured channels that provide superior heat and mass transfer, leading to better control over reaction conditions, higher yields, and improved safety, particularly when dealing with hazardous intermediates or exothermic reactions. lpp-group.combeilstein-journals.org
The high surface-area-to-volume ratio in microreactors allows for precise temperature control, minimizing the formation of byproducts that can occur due to local temperature fluctuations in batch processes. lpp-group.com This technology is well-suited for a variety of transformations, including oxidations, hydrogenations, and multi-step syntheses. researchgate.netnih.gov For example, the principles applied to the Knoevenagel condensation of benzaldehyde (B42025) in a flow microreactor, where high conversion rates were achieved in minutes, can be extended to reactions with 4-isopropylbenzaldehyde. nih.gov The use of continuous flow systems can enhance process safety, enable seamless scale-up from laboratory to production, and reduce waste, aligning with the principles of green chemistry. beilstein-journals.orgnih.gov
Optimization of Reaction Parameters (Temperature, Stoichiometry, Pressure, Flow Rates)
Optimizing reaction parameters is critical for maximizing efficiency and yield in continuous flow systems. utwente.nl The key variables that can be precisely controlled and tuned in a microreactor setup include temperature, stoichiometry (reagent ratio), pressure, and flow rates (which determine the residence time). nih.govresearchgate.net
Temperature: Due to efficient heat exchange, temperature can be precisely controlled, allowing reactions to be run at optimal conditions that might be unsafe in batch reactors. lpp-group.com For many reactions, increasing the temperature can significantly decrease the required reaction time.
Stoichiometry: Reagents are continuously pumped and mixed, allowing for precise control over their molar ratios. This can be adjusted in real-time to find the optimal conditions that maximize product formation and minimize unreacted starting materials.
Pressure: Applying pressure can allow for heating solvents above their atmospheric boiling points, enabling much faster reaction rates. This is a common strategy in flow chemistry to accelerate transformations. nih.gov
Flow Rates: The flow rates of the reagent solutions directly control the residence time—the amount of time the reactants spend in the heated zone of the reactor. By adjusting the flow rate, the reaction time can be controlled with precision, often on the scale of seconds to minutes, to achieve the highest possible conversion. nih.govresearchgate.net
A systematic approach, often aided by design of experiment (DoE) methodologies, is used to screen these parameters and identify the optimal conditions for a specific transformation involving 4-isopropylbenzaldehyde, leading to improved productivity and process efficiency. nih.gov
| Parameter | Impact on Reaction | Typical Optimization Goal |
|---|---|---|
| Temperature | Affects reaction rate and selectivity. | Maximize rate while minimizing byproduct formation. |
| Stoichiometry | Influences conversion and product purity. | Achieve full conversion of the limiting reagent. |
| Pressure | Allows for superheating of solvents, increasing reaction rates. | Enable higher reaction temperatures for faster conversion. |
| Flow Rate / Residence Time | Determines the duration of the reaction. | Find the shortest time needed for maximum conversion. |
Mentioned Compounds
| Compound Name |
|---|
| 4-isopropylbenzaldehyde |
| Dihydroxyfumaric acid |
| 3-Aryl-2,3-dihydroxypropanoic acid |
| 1-Aryl-2,3-dihydroxypropanone |
| Triethylamine |
| Tetrahydrofuran |
| Ethylene glycol |
| 2-(4-isopropylphenyl)-1,3-dioxolane |
| Lithium aluminum hydride |
| p-Toluenesulfonic acid |
| 1,2-Ethanedithiol |
| 1,3-Propanedithiol |
| N-bromosuccinimide |
Spectroscopic Characterization and Computational Chemistry
Theoretical and Computational Chemistry Studies
Theoretical and computational chemistry, particularly through methods rooted in quantum mechanics, provides profound insights into the intrinsic properties of molecules. These studies offer a microscopic understanding of the electronic structure and geometry of 4-isopropylbenzaldehyde, complementing experimental findings and predicting its behavior.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool for investigating the quantum properties of molecular systems. hust.edu.vn Unlike traditional wave function-based methods, DFT calculates the total energy of a system based on its electron density, offering a balance between computational cost and accuracy. hust.edu.vn For molecules like 4-isopropylbenzaldehyde, DFT calculations, often using hybrid functionals such as B3LYP, are employed to optimize molecular geometry, predict vibrational frequencies, and analyze electronic properties. bohrium.comconicet.gov.ar These computational approaches allow for a detailed examination of the molecule's characteristics in the gaseous phase, providing a foundational understanding of its structure and reactivity. nih.gov
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in 4-isopropylbenzaldehyde. The process involves a geometry optimization, where the molecule's energy is minimized with respect to the positions of its atoms. This yields equilibrium structural parameters, including bond lengths, bond angles, and dihedral angles.
For benzaldehyde (B42025) derivatives, DFT methods like B3LYP with basis sets such as 6-31G(d,p) have shown good agreement between calculated and experimental structures. bohrium.commdpi.com The calculations for 4-isopropylbenzaldehyde would typically reveal the planarity of the benzene (B151609) ring and the aldehyde group, along with the specific orientation of the isopropyl group relative to the ring. The bond lengths between carbon atoms in the aromatic ring are expected to be intermediate between single and double bonds, characteristic of aromatic systems. The C=O bond of the aldehyde group and the C-C bonds of the isopropyl group will also have distinct, predictable lengths.
Table 1: Predicted Structural Parameters for 4-isopropylbenzaldehyde (Illustrative)
| Parameter | Atom Pair/Trio | Predicted Value (B3LYP/6-31G(d,p)) |
|---|---|---|
| Bond Lengths (Å) | C=O | ~1.21 Å |
| C-H (aldehyde) | ~1.11 Å | |
| C-C (ring) | ~1.39 - 1.40 Å | |
| C-C (isopropyl) | ~1.54 Å | |
| **Bond Angles (°) ** | C-C-O | ~124° |
| C-C-H (aldehyde) | ~116° | |
| C-C-C (ring) | ~118° - 121° | |
| C-C-C (isopropyl) | ~111° |
Note: This table is illustrative, based on typical values for similar molecules. Exact values would be derived from specific DFT output.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgethz.ch The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com
The energy of the HOMO is related to the molecule's ionization potential and indicates its nucleophilicity, while the LUMO's energy relates to the electron affinity and electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. bohrium.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. bohrium.com In 4-isopropylbenzaldehyde, the HOMO is typically a π-orbital distributed over the benzene ring and the aldehyde group, while the LUMO is a π* anti-bonding orbital.
Table 2: Frontier Molecular Orbital Properties (Illustrative)
| Property | Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.7 eV | Difference between LUMO and HOMO energies; indicates chemical stability and reactivity. |
Note: Values are illustrative and depend on the specific computational method and basis set used.
Determining the distribution of electron charge among the atoms in a molecule is crucial for understanding its polarity and reactive sites. Mulliken population analysis and Natural Population Analysis (NPA) are two common methods for calculating these partial atomic charges. uni-muenchen.delibretexts.org
Mulliken analysis partitions the electron density based on the basis functions used in the calculation. uni-muenchen.de However, it is known to have significant drawbacks, including a strong dependence on the basis set and sometimes producing unphysical charge values. uni-muenchen.de
Natural Population Analysis, which is part of the broader Natural Bond Orbital (NBO) framework, provides a more robust alternative. uni-rostock.de NPA calculates charges based on the occupancy of "natural atomic orbitals," which are less dependent on the basis set and give a more chemically intuitive description of electron distribution, especially in molecules with significant ionic character. uni-rostock.de For 4-isopropylbenzaldehyde, both methods would show the oxygen atom of the carbonyl group as the most electronegative center, bearing a significant negative partial charge, while the attached carbonyl carbon would be correspondingly positive.
Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of a wave function by transforming it into a localized Lewis structure representation, consisting of core orbitals, lone pairs (LPs), and bonding (BD) and anti-bonding (BD*) orbitals. usc.eduwisc.edu This method is highly effective for analyzing charge transfer and hyperconjugative interactions within a molecule.
Table 3: Key NBO Interactions in 4-isopropylbenzaldehyde (Illustrative)
| Donor NBO | Acceptor NBO | Stabilization Energy E⁽²⁾ (kcal/mol) | Interaction Type |
|---|---|---|---|
| π (C-C, ring) | π* (C-C, ring) | 20 - 25 | Intramolecular charge transfer (aromaticity) |
| LP (O) | π* (C=O) | 30 - 40 | Hyperconjugation (carbonyl resonance) |
| π (Ring) | π* (C=O) | 5 - 10 | Conjugation between ring and substituent |
Note: E⁽²⁾ values are illustrative examples of typical interaction strengths.
DFT calculations are a powerful tool for predicting and interpreting various types of molecular spectra. By calculating the second derivatives of the energy with respect to atomic displacements, one can compute the vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. conicet.gov.ar These theoretical spectra are invaluable for assigning specific vibrational modes (e.g., C=O stretch, C-H bend) to the experimentally observed absorption bands. nih.gov
Furthermore, electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT). researchgate.netresearchgate.net This method calculates the excitation energies required to promote an electron from an occupied orbital to a virtual orbital, as well as the oscillator strength (f) of these transitions. researchgate.net For 4-isopropylbenzaldehyde, TD-DFT can predict the wavelength of maximum absorption (λmax), which typically corresponds to π → π* and n → π* electronic transitions within the conjugated system of the aromatic ring and the carbonyl group. A good concurrence between experimental and DFT-predicted results validates the computational approach. bohrium.com
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| 4-isopropylbenzaldehyde |
| Benzaldehyde |
Global Reactivity Descriptors
The chemical reactivity of 4-isopropylbenzaldehyde can be quantitatively described through a set of parameters known as global reactivity descriptors, which are derived from Density Functional Theory (DFT). researchgate.net These descriptors provide insight into the stability and reactivity of the molecule by analyzing the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The gap between these two orbitals (ΔE) is a critical indicator of molecular stability; a smaller gap generally implies higher reactivity. researchgate.net
Key global reactivity descriptors are calculated using the HOMO and LUMO energies. These include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. Higher hardness correlates with lower reactivity.
Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability and higher reactivity.
Electronegativity (χ): Describes the power of the molecule to attract electrons.
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment, indicating its propensity to act as an electrophile.
Computational studies on derivatives of 4-isopropylbenzaldehyde, such as hydrazones, have utilized DFT calculations to determine these parameters, revealing them to be reasonably stable and reactive molecules. researchgate.netacs.org
| Parameter | Descriptor | Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of Highest Occupied Molecular Orbital | -5.89 |
| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.81 |
| ΔE (Gap) | Energy Gap (ELUMO - EHOMO) | 4.08 |
| η | Chemical Hardness | 2.04 |
| S | Chemical Softness | 0.49 |
| μ | Chemical Potential | -3.85 |
| χ | Electronegativity | 3.85 |
| ω | Electrophilicity Index | 3.63 |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the properties of molecules in their electronically excited states. rsc.orgwikipedia.org It is an extension of DFT that allows for the calculation of electronic transition energies, which correspond to the absorption of light by a molecule, and other excited-state characteristics. researchgate.netresearchgate.net This approach has become a standard tool in computational chemistry for predicting and interpreting UV-visible absorption and emission spectra due to its favorable balance of accuracy and computational cost. rsc.orgchemrxiv.org
The application of TD-DFT allows for the simulation of the electronic absorption spectrum of a molecule like 4-isopropylbenzaldehyde. The calculations yield vertical excitation energies, which correspond to the energy difference between the ground state and various excited states, and oscillator strengths, which relate to the intensity of these transitions. worldscientific.com
Studies on the parent molecule, benzaldehyde, demonstrate the utility of TD-DFT in analyzing its photophysical processes. princeton.edu For benzaldehyde, TD-DFT calculations have been used to identify the nature of its key excited states, such as n→π* and π→π* transitions, and to explore the pathways of electronic relaxation after photoexcitation, including intersystem crossing between singlet and triplet states. princeton.edu These computational insights are crucial for understanding the molecule's behavior upon interaction with light. Similar analyses for 4-isopropylbenzaldehyde would elucidate how the isopropyl substituent influences its electronic structure and excited-state dynamics.
Nuclear Quadrupole Coupling Constants (NQCC) Studies for Electronic Structure and Biological Activity
Nuclear Quadrupole Coupling Constants (NQCC) provide a sensitive probe of the local electronic environment around a nucleus with a quadrupole moment (a nuclear spin I > 1/2). nih.gov The NQCC (expressed as χ = e²Qqzz/h) arises from the interaction between the nuclear electric quadrupole moment (eQ) and the electric field gradient (EFG, qzz) at the nucleus, which is generated by the surrounding charge distribution of electrons and other nuclei. nih.gov Therefore, measuring or calculating NQCC values offers a direct window into the details of chemical bonding and electronic structure. shirazu.ac.ir
Ab initio computational methods can accurately predict NQCC values, which serve as a powerful tool for understanding the relationship between molecular charge distribution and biological function. shirazu.ac.ir A theoretical study on a series of benzaldehyde derivatives, including the closely related 2-hydroxy-4-isopropylbenzaldehyde, utilized calculated NQCCs of the quadrupolar nuclei in the aldehyde functional group (specifically, ¹⁷O and ²H) to investigate their activity as tyrosinase inhibitors. nih.govshirazu.ac.irshirazu.ac.ir
The research found that the NQCC values for the oxygen and hydrogen atoms of the aldehyde group vary significantly with the substitution pattern on the aromatic ring. shirazu.ac.ir These variations reflect changes in the local electronic structure, which in turn correlate with the compound's inhibitory potency. The study concluded that the aldehyde group is essential for the inhibitory activity and that both the oxygen and hydrogen atoms act as active sites, making the derivatives bicentral inhibitors. shirazu.ac.ir This approach demonstrates how NQCC calculations can elucidate the electronic features critical for a molecule's biological activity.
| Compound | χ (¹⁷O) | χ (²H) |
|---|---|---|
| Benzaldehyde | 9.03 | 0.165 |
| 4-Hydroxybenzaldehyde (B117250) | 8.80 | 0.165 |
| 2-Hydroxy-4-isopropylbenzaldehyde | 8.61 | 0.162 |
| 2,4-Dihydroxybenzaldehyde | 8.58 | 0.162 |
Catalytic Applications and Mechanistic Investigations
Heterogeneous Catalysis of 4-Isopropylbenzaldehyde
Heterogeneous catalysis offers significant advantages, including ease of catalyst separation and recycling, making it a cornerstone of sustainable chemical synthesis. The application of solid catalysts in reactions involving 4-isopropylbenzaldehyde has been a focal point of research, aiming to develop efficient and selective processes.
The selective oxidation of 4-isopropylbenzaldehyde to cumic acid (4-isopropylbenzoic acid) is a reaction of commercial interest. Utilizing molecular oxygen as a green oxidant is a primary goal in developing these oxidation methodologies. researchgate.net Heterogeneous catalysts play a crucial role in activating molecular oxygen and facilitating the selective conversion of the aldehyde functional group while preserving the isopropyl moiety.
The design and selection of an appropriate catalyst are critical for achieving high efficiency and selectivity in the oxidation of 4-isopropylbenzaldehyde. Platinum supported on alumina (B75360) (Pt/Al2O3) has emerged as a promising catalyst for this transformation. researchgate.net The performance of such catalysts is intricately linked to their physical and chemical properties, which are influenced by the preparation method, including calcination conditions. sid.ir
Research on the oxidation of similar aromatic aldehydes, such as benzyl (B1604629) alcohol, has shown that the calcination temperature of Pt/Al2O3 catalysts has a significant effect on reaction time and efficiency. sid.ir Increasing the calcination temperature can lead to changes in the platinum nanoparticle size and the nature of the metal-support interaction, which in turn affects catalytic activity. sid.irmdpi.com For instance, studies have demonstrated that higher reduction temperatures for Pt/Al2O3 can strongly promote their activity in CO oxidation, a finding that suggests that thermal treatment is a key parameter in catalyst design. mdpi.com The dispersion of platinum on the alumina support is another critical factor; for propene oxidation, turnover frequency was found to increase with Pt dispersion up to a certain point. researchgate.net Bimetallic catalysts, such as Pt-Pd/Al2O3, have also been investigated, showing that blending metals can improve oxidation performance compared to monometallic systems due to alloying and bimetallic particle formation. osti.gov
| Catalyst | Support | Key Design Parameter | Effect on Catalytic Oxidation | Reference |
|---|---|---|---|---|
| Platinum (Pt) | Alumina (Al2O3) | Calcination Temperature | Increasing temperature can improve reaction efficiency and reduce reaction time for benzyl alcohol oxidation. sid.ir | sid.ir |
| Platinum (Pt) | Alumina (Al2O3) | High-Temperature Reduction | Strongly promotes activity in CO oxidation at room temperature. mdpi.com | mdpi.com |
| Platinum (Pt) | Alumina (Al2O3) | Pt Dispersion | Turnover frequency for C3H6 oxidation increases with Pt dispersion up to 0.20. researchgate.net | researchgate.net |
| Platinum-Palladium (Pt-Pd) | Alumina (Al2O3) | Bimetallic Formulation | Improved oxidation performance for CO and C3H6 compared to monometallic catalysts. osti.gov | osti.gov |
Understanding the reaction kinetics is fundamental to controlling the selectivity of the oxidation of 4-isopropylbenzaldehyde. The goal is to maximize the yield of cumic acid while minimizing the formation of byproducts. Kinetic studies on the oxidation of substituted benzaldehydes often reveal complex mechanisms. For example, the oxidation of various benzaldehydes by hexamethylenetetramine-bromine showed Michaelis-Menten-type kinetics with respect to the aldehyde, indicating the formation of an intermediate complex. researchgate.net
In the oxidation of 4-hydroxybenzaldehyde (B117250) using potassium permanganate, the reaction was found to be first order with respect to the oxidant but zero order for the substrate under pseudo-first-order conditions. sphinxsai.com The reaction rate is also influenced by the solvent polarity and the presence of substituents on the aromatic ring. researchgate.net For Pt/Al2O3 catalysts, the selectivity of oxidation reactions can be high; for example, in benzyl alcohol oxidation, high selectivity to benzaldehyde (B42025) was achieved. sid.ir Controlling selectivity involves optimizing reaction conditions such as temperature, pressure, and solvent, as well as fine-tuning the catalyst properties to favor the desired reaction pathway.
The use of microreactors or continuous flow reactors represents a significant advancement in process intensification for chemical synthesis, including oxidation reactions. researchgate.netrsc.org These systems offer enhanced heat and mass transfer, precise control over reaction parameters, and improved safety profiles compared to conventional batch reactors. rsc.orgmdpi.com
The continuous flow oxidation of 4-isopropylbenzaldehyde to cumic acid has been successfully demonstrated using a Pt/Al2O3 packed-bed reactor. researchgate.net This approach allows for efficient contact between the reactants and the catalyst, leading to improved performance. Studies on the oxidation of other aldehydes, such as isobutyraldehyde, in microreactors have shown significantly improved conversion rates and product selectivity. mdpi.com Similarly, the oxidation of benzyl alcohol in an isothermal microreactor under microwave irradiation highlights the potential of combining process intensification technologies to enhance reaction rates. rsc.org The high surface-area-to-volume ratio in microreactors facilitates rapid heat dissipation, which is crucial for controlling highly exothermic oxidation reactions and preventing the formation of undesired byproducts.
The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. 4-isopropylbenzaldehyde can participate in aldol condensation reactions with other carbonyl compounds, and heterogeneous catalysts are employed to facilitate this transformation efficiently and selectively. Mesoporous silica (B1680970) materials, such as MCM-41, functionalized with acidic or basic groups, have proven to be effective catalysts for this purpose. researchgate.net Their large pore size can accommodate bulky substrate molecules, and the surface can be tailored with various functional groups to steer the reaction. researchgate.net
Aldol condensations are typically catalyzed by either acids or bases. researchgate.net In the context of heterogeneous catalysis, MCM-41 has been modified to incorporate both types of active sites. For the aldol condensation of 4-isopropylbenzaldehyde with propanal, MCM-41 was functionalized by post-grafting with acidic groups (3-propylsulfoxy, 3-propylcarboxy) and a basic group (3-(1,2-diethylamino)propyl). researchgate.net
Under optimal conditions using an acid-functionalized MCM-41 catalyst (MCM-SO3H), a 45% yield of the desired product, forcyclamenaldehyde, was achieved. researchgate.net This result was significantly better than the 15% yield obtained with homogeneous sulfuric acid catalysis, demonstrating the superiority of the heterogeneous system. researchgate.net The reaction mechanism over bifunctional acid-base catalysts is thought to involve a cooperative effect. researchgate.net The basic sites activate the enolizable reactant (e.g., propanal) by deprotonation to form an enolate, while the acid sites activate the carbonyl group of 4-isopropylbenzaldehyde, making it more susceptible to nucleophilic attack by the enolate. researchgate.net This bifunctional activation pathway can lead to enhanced reaction rates and selectivity. researchgate.net
| Catalyst | Reactants | Catalyst Type | Key Finding | Reference |
|---|---|---|---|---|
| Functionalized MCM-41 (MCM-SO3H) | 4-isopropylbenzaldehyde and Propanal | Solid Acid | Achieved a 45% yield of forcyclamenaldehyde, outperforming homogeneous H2SO4 catalysis (15% yield). researchgate.net | researchgate.net |
| Functionalized MCM-41 | 4-isopropylbenzaldehyde and Propanal | Acidic and Basic Groups | Modification with both acid (3-propylsulfoxy) and basic (3-(1,2-diethylamino)propyl) groups was explored. researchgate.net | researchgate.net |
| Alkali-containing MCM-41 | Benzaldehyde and Acetophenone | Solid Acid/Base | Both H-MCM-41 and Na-MCM-41 were shown to catalyze the aldol condensation to chalcone. |
Catalysis in Aldol Condensation (e.g., using Functionalized MCM-41)
Heterogeneous vs. Homogeneous Catalysis Comparisons
The distinction between heterogeneous and homogeneous catalysis is fundamental to designing chemical synthesis processes. Homogeneous catalysts operate in the same phase as the reactants, offering high activity and selectivity due to well-defined active sites. ethz.ch However, the separation of the catalyst from the product stream is often difficult and costly. ethz.chnih.gov In contrast, heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their separation and recycling, a major advantage in industrial applications. ethz.chnih.gov
While specific comparative studies focusing exclusively on 4-isopropylbenzaldehyde are not extensively detailed in the provided search results, the principles can be applied from broader research on benzaldehyde oxidation. For instance, in the light-driven oxidation of benzyl alcohol, a homogeneous approach using TEMPO as a soluble redox-mediating catalyst proved efficient over 32 hours. rsc.org A heterogeneous strategy, immobilizing a TEMPO analogue on the photoanode, resulted in decreased photocurrent and device instability, highlighting the operational challenges that can arise with heterogeneous systems despite their separation advantages. rsc.org
The oxidation of alkylaromatics, the class of compounds to which 4-isopropylbenzaldehyde belongs, traditionally uses stoichiometric oxidants that generate harmful byproducts. researchgate.net Modern approaches favor molecular oxygen as a green oxidant, often in conjunction with a catalyst. researchgate.net These catalytic systems can be either homogeneous (metal-organic complexes) or heterogeneous (metal-supported nanoparticles, zeolites). researchgate.net The choice between them involves a trade-off between the ease of catalyst separation (heterogeneous) and potentially higher selectivity and milder reaction conditions (homogeneous). ethz.chnih.gov
Table 1: General Comparison of Catalysis Types
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
|---|---|---|
| Catalyst Phase | Same phase as reactants | Different phase from reactants |
| Catalyst Separation | Difficult and often expensive ethz.ch | Generally straightforward ethz.ch |
| Selectivity | Often high due to well-defined active sites ethz.ch | Can be lower, with less defined active sites ethz.ch |
| Operating Conditions | Generally milder temperatures ethz.ch | Can operate under harsh conditions ethz.ch |
| Mass/Heat Transfer | High diffusivity and heat transfer ethz.ch | Can be a limiting factor ethz.ch |
Enzyme-Mediated Transformations Involving 4-Isopropylbenzaldehyde
4-Isopropylbenzaldehyde has been identified as an inhibitor of several enzymes, indicating its potential as a lead compound in biochemical and therapeutic research.
Cholinesterase Enzyme Inhibition Kinetics
Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system that hydrolyze choline-based neurotransmitters. nih.govmdpi.com Inhibition of these enzymes is a key strategy in the management of conditions like Alzheimer's disease. nih.govinternationalscholarsjournals.com While the search results mention the inhibitory effects of various compounds on cholinesterases, specific kinetic data for 4-isopropylbenzaldehyde are not provided. However, studies on plant extracts containing this compound and other benzaldehyde derivatives show that this class of molecules is actively investigated for cholinesterase inhibition. a2bchem.com The inhibition mechanism for many inhibitors is found to be of a mixed type. nih.govinternationalscholarsjournals.com
Tyrosinase Enzyme Inhibition Mechanisms
Tyrosinase is a copper-containing enzyme that catalyzes key steps in melanin (B1238610) biosynthesis. brieflands.com Its inhibitors are of great interest in the cosmetic and food industries to prevent pigmentation and browning. tandfonline.com 4-Isopropylbenzaldehyde has been studied as a tyrosinase inhibitor.
Research on a series of p-alkylbenzaldehydes, including 4-isopropylbenzaldehyde, demonstrated that they act as uncompetitive inhibitors of the diphenolase activity of mushroom tyrosinase. tandfonline.com This indicates that the inhibitor binds to the enzyme-substrate complex. The inhibitory potency was found to be dependent on the hydrophobicity of the alkyl group. tandfonline.com In one study, 4-isopropylbenzaldehyde was found to inhibit the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) with an ID50 of 0.05 mM. researchgate.net Another related compound, 2-hydroxy-4-isopropylbenzaldehyde, was identified as a potent mixed-type inhibitor of mushroom tyrosinase, with an IC50 of 2.3 µM. nih.gov
Table 2: Tyrosinase Inhibition Data for 4-Isopropylbenzaldehyde and Related Compound
| Compound | Enzyme Source | Activity Measured | Inhibition Type | IC50 / ID50 Value | Reference |
|---|---|---|---|---|---|
| 4-Isopropylbenzaldehyde (Cuminaldehyde) | Mushroom | L-DOPA Oxidation | Uncompetitive tandfonline.com | 0.05 mM researchgate.net | tandfonline.comresearchgate.net |
| 2-hydroxy-4-isopropylbenzaldehyde | Mushroom | L-DOPA Oxidation | Mixed nih.gov | 2.3 µM nih.gov | nih.gov |
Aldose Reductase and α-Glucosidase Inhibition Studies
Aldose reductase is the first enzyme in the polyol pathway, which becomes significant during hyperglycemia. Its inhibition is considered a therapeutic approach for preventing diabetic complications. nih.govmdpi.combrieflands.com α-Glucosidase is an intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides; its inhibition can help manage postprandial hyperglycemia in diabetes. nih.govacs.orgspringermedizin.de
4-Isopropylbenzaldehyde (this compound), identified as a biologically active component of cumin seed oil, has shown significant inhibitory activity against both enzymes. researchgate.net A study reported potent inhibition of aldose reductase with an IC50 value of 0.085 µg/ml (approximately 0.57 µM). researchgate.net The same study found that it inhibited α-glucosidase with an IC50 value of 0.5 µg/ml (approximately 3.37 µM). researchgate.net These findings suggest that 4-isopropylbenzaldehyde may serve as a valuable lead compound for developing agents to manage diabetic complications. researchgate.net
Table 3: Aldose Reductase and α-Glucosidase Inhibition by 4-Isopropylbenzaldehyde
| Enzyme | Source | IC50 Value (µg/mL) | IC50 Value (µM, approx.) | Reference |
|---|---|---|---|---|
| Aldose Reductase | Rat Lens | 0.085 | 0.57 | researchgate.net |
| α-Glucosidase | Rat Intestine | 0.5 | 3.37 | researchgate.net |
Lipoxygenase Inhibition Assays
Lipoxygenases (LOX) are enzymes involved in the biosynthesis of leukotrienes, which are mediators of inflammation. mdpi.com As such, LOX inhibitors are investigated for their potential anti-inflammatory properties. researchgate.netnih.gov
Activity-guided screening of extracts from Cuminum cyminum L. (cumin) identified 4-isopropylbenzaldehyde as a 15-lipoxygenase (15-LOX) inhibitor. researchgate.netnih.gov Enzyme kinetics analysis revealed that it acts as a competitive inhibitor. researchgate.netnih.gov The IC50 value, derived from Lineweaver-Burk plots, was determined to be 1,370 µM. researchgate.netnih.gov Molecular modeling and thermodynamic analyses suggested that the inhibition may occur through a coordinate bond between the aldehyde and the Fe2+ atom in the active site of the enzyme. researchgate.netnih.gov This research positions 4-isopropylbenzaldehyde as a potential lead for developing anti-inflammatory drugs. researchgate.netnih.gov
Table 4: Lipoxygenase Inhibition by 4-Isopropylbenzaldehyde
| Enzyme Target | Inhibition Type | IC50 Value | Reference |
|---|---|---|---|
| 15-Lipoxygenase (15-LOX) | Competitive | 1,370 µM | researchgate.netnih.gov |
Biological and Pharmacological Research
Anti-Melanogenic and Depigmenting Activities
The potential of 4-isopropylbenzaldehyde as a skin-lightening agent has been explored through its ability to interfere with the process of melanin (B1238610) synthesis.
Research has demonstrated that 4-isopropylbenzaldehyde, also known as cuminaldehyde, can suppress the formation of melanin in specific cancer cell lines. In studies utilizing cultured murine B16-F10 melanoma cells, the compound prompted a dose-dependent reduction in melanin production. nih.govresearchgate.net A significant suppression of approximately 30% was observed when the cells were treated with a 0.25 mM concentration of this compound, a level that did not adversely affect cell growth. nih.gov However, this inhibitory effect on melanin production was not observed in cultured human A375 melanoma cells under the same conditions. nih.gov The mechanism involves the downregulation of key melanogenesis-related proteins, including the microphthalmia-associated transcription factor (MITF), tyrosinase, and tyrosinase-related proteins TRP-1 and TRP-2. mdpi.commdpi.com
Tyrosinase is a critical enzyme in the synthesis of melanin, and its inhibition is a primary target for depigmenting agents. mdpi.com 4-isopropylbenzaldehyde has been identified as an inhibitor of this enzyme. Kinetic studies investigating the diphenolase activity of mushroom tyrosinase have shown that p-alkylbenzaldehydes, a category that includes 4-isopropylbenzaldehyde, act as uncompetitive inhibitors. tandfonline.com This indicates that the inhibitor binds to the enzyme-substrate complex. In contrast, tolualdehydes (B1143350) with substitutions at the meta- or ortho-positions displayed a mixed-type inhibitory mechanism. tandfonline.com The steric factor at the C-4 position of the benzaldehyde (B42025) ring appears to be a key determinant in the type of inhibition, influencing whether the inhibition is partial or full, regardless of electronic or hydrophobic effects. researchgate.netnih.gov
| Compound | Target Enzyme | Inhibition Type | Potency (IC50) |
| 4-isopropylbenzaldehyde | Mushroom Tyrosinase (Diphenolase activity) | Uncompetitive | Not specified in provided results |
| 2-hydroxy-4-isopropylbenzaldehyde | Mushroom Tyrosinase | Mixed-type | 2.3 µM |
| Benzaldehyde | Mushroom Tyrosinase | Partial Noncompetitive | 31.0 µM |
Antimicrobial and Antifungal Properties
4-isopropylbenzaldehyde has demonstrated a broad spectrum of activity against various pathogenic microorganisms, including both bacteria and fungi.
The compound has shown antibacterial effects against both Gram-positive and Gram-negative bacteria. plos.org Studies have determined its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a bacterium. Against the Gram-positive bacterium Staphylococcus aureus (ATCC 6538), the MIC was found to be 3 mg/ml. For the Gram-negative bacterium Escherichia coli (EAEC 042), 4-isopropylbenzaldehyde was more effective, with a lower MIC of 1.5 mg/ml. plos.org Furthermore, research indicates that this compound can potentiate the antimicrobial and anti-biofilm actions of antibiotics like ciprofloxacin (B1669076) against these bacteria. plos.org
| Bacterial Strain | Type | MIC of 4-isopropylbenzaldehyde |
| Staphylococcus aureus (ATCC 6538) | Gram-Positive | 3 mg/ml |
| Escherichia coli (EAEC 042) | Gram-Negative | 1.5 mg/ml |
The antifungal properties of 4-isopropylbenzaldehyde have been documented against several fungal species. In one study, it was shown to inhibit the growth of Aspergillus flavus. mdpi.com The proposed mechanism for its antifungal action involves inducing alterations in the morphology of fungal cells, causing damage to the cell membrane, and disrupting mitochondrial function. mdpi.com This disruption is believed to occur through an interaction between calcium ions and reactive oxygen species, ultimately leading to apoptosis, or programmed cell death, of the fungus. mdpi.com Research on Candida strains has shown that related benzaldehydes, such as p-anisaldehyde, can exert antifungal effects by drastically reducing the ergosterol (B1671047) content in the fungal cell membrane. nih.gov Ergosterol is a vital component for fungal cell membrane integrity, analogous to cholesterol in mammalian cells. mdpi.com
Anti-Inflammatory and Analgesic Research
Investigations into the pharmacological profile of 4-isopropylbenzaldehyde have revealed significant anti-inflammatory and analgesic (pain-relieving) properties. jddtonline.infonih.gov Its activity is believed to be multifactorial, acting through several biological pathways. nih.gov
In vitro assays have demonstrated that this compound preferentially inhibits the activity of the COX-2 enzyme, which is a key mediator of inflammation and pain. nih.gov It also modulates the production of pro-inflammatory cytokines. nih.gov The analgesic activity of the compound is thought to occur through both central and peripheral mechanisms. nih.gov These findings suggest that 4-isopropylbenzaldehyde can modulate the immune response associated with the inflammatory process and may serve as a lead compound for the development of new anti-inflammatory and analgesic drugs. nih.gov
Anti-Diabetic Research and Enzyme Modulation
4-Isopropylbenzaldehyde, also known as this compound, has been identified as a compound with significant potential in anti-diabetic research, primarily through its action on key enzymes involved in glucose metabolism. researchgate.netjddtonline.infojddtonline.infojuniperpublishers.com Found as a major bioactive constituent in plants like Cuminum cyminum (cumin), it has demonstrated notable inhibitory effects against enzymes such as aldose reductase and α-glucosidase. juniperpublishers.comallsubjectjournal.com Research has shown that this compound contributes to the anti-diabetic properties of cumin, which has been observed to reduce elevated blood glucose levels and enhance insulin (B600854) secretion in diabetic rat models. juniperpublishers.com Studies indicate that the compound exerts insulinotropic and beta-cell protective actions. juniperpublishers.com
4-Isopropylbenzaldehyde is a recognized inhibitor of aldose reductase (ALR2), an enzyme in the polyol pathway that converts glucose to sorbitol. nih.govnih.gov Under hyperglycemic conditions, the increased activity of this enzyme leads to an accumulation of sorbitol, a process linked to the long-term complications of diabetes, including retinopathy, neuropathy, and cataract formation. nih.govnih.govbrieflands.com The inhibition of aldose reductase is, therefore, a key therapeutic strategy for preventing these complications. brieflands.comresearchgate.net
Research has demonstrated that 4-isopropylbenzaldehyde exhibits significant inhibitory activity against aldose reductase. juniperpublishers.comallsubjectjournal.com In one study, it was identified as an aldose reductase inhibitor derived from Cuminum cyminum L. seeds, with a reported IC50 value of 0.00085 mg/mL. sigmaaldrich.commedchemexpress.com This inhibitory action helps to mitigate the metabolic imbalances caused by high glucose levels, highlighting its therapeutic relevance in managing diabetic complications. nih.gov
Table 1: Aldose Reductase Inhibition by 4-Isopropylbenzaldehyde
| Compound | Enzyme Target | Reported IC50 Value | Source Material |
|---|---|---|---|
| 4-Isopropylbenzaldehyde (this compound) | Aldose Reductase | 0.00085 mg/mL | Cuminum cyminum L. Seeds |
In addition to its effect on aldose reductase, 4-isopropylbenzaldehyde also functions as an inhibitor of α-glucosidase. researchgate.netjddtonline.infoallsubjectjournal.com This intestinal enzyme is responsible for breaking down complex carbohydrates into simpler sugars, which are then absorbed into the bloodstream. nih.gov By inhibiting α-glucosidase, 4-isopropylbenzaldehyde can delay carbohydrate digestion, leading to a slower and lower rise in postprandial blood glucose levels. nih.gov This mechanism of action is a recognized therapeutic approach for managing type 2 diabetes. nih.gov
Studies have confirmed the α-glucosidase inhibitory activity of 4-isopropylbenzaldehyde, although it is reported to be less potent than its effect on aldose reductase. juniperpublishers.comallsubjectjournal.com The IC50 value for α-glucosidase inhibition has been reported as 0.5 mg/mL. medchemexpress.com This dual inhibitory capability on both aldose reductase and α-glucosidase positions 4-isopropylbenzaldehyde as a compound of interest for multi-target anti-diabetic strategies. researchgate.netjddtonline.infojddtonline.info
Table 2: α-Glucosidase Inhibition by 4-Isopropylbenzaldehyde
| Compound | Enzyme Target | Reported IC50 Value |
|---|---|---|
| 4-Isopropylbenzaldehyde (this compound) | α-Glucosidase | 0.5 mg/mL |
Neuroprotective and Anti-Amyloidogenic Studies
4-Isopropylbenzaldehyde has demonstrated promising neuroprotective and anti-amyloidogenic properties in various studies. researchgate.net These effects are particularly relevant to neurodegenerative diseases, which are often characterized by the misfolding and aggregation of specific proteins. nih.gov Research indicates that the compound can exert protective effects against neuronal damage and interfere with the pathological aggregation of proteins like α-synuclein. aging-us.comnih.gov In vitro studies have shown that 4-isopropylbenzaldehyde has a neuroprotective effect against dexamethasone-induced neurotoxicity in SH-SY5Y cells. aging-us.com
A significant area of research has focused on the ability of 4-isopropylbenzaldehyde to inhibit the fibrillation and aggregation of α-synuclein. medchemexpress.com The aggregation of α-synuclein is a central pathological hallmark of synucleinopathies, including Parkinson's disease. nih.govmodares.ac.ir Studies have shown that 4-isopropylbenzaldehyde effectively inhibits the formation of α-synuclein fibrils by more than 80%. modares.ac.ir It appears to redirect the aggregation process towards the formation of small, amorphous, and non-toxic aggregates, thereby preventing the formation of harmful amyloid fibrils. modares.ac.ir The highest level of inhibition was observed at a 5-15 mole ratio of the compound to the protein. modares.ac.ir Furthermore, the inhibited protein samples were unable to seed further aggregation, suggesting a robust blocking of the pathological cascade. modares.ac.ir
The demonstrated ability of 4-isopropylbenzaldehyde to prevent the aggregation of α-synuclein and protect neuronal cells from toxicity has significant implications for the development of therapies for neurodegenerative diseases like Parkinson's disease. aging-us.commodares.ac.ir By interfering with the core pathological process of protein misfolding and aggregation, the compound could potentially slow or halt disease progression. researchgate.netnih.gov Its anti-amyloidogenic effect suggests a potential role in addressing the underlying causes of neuronal dysfunction and death in these disorders. researchgate.net The neuroprotective effects observed in cell culture models further support its potential as a therapeutic candidate for conditions involving neuronal loss. aging-us.com
Anti-Cancer and Cytotoxic Research
4-Isopropylbenzaldehyde has been investigated for its anti-cancer and cytotoxic properties against various cancer cell lines. researchgate.netjddtonline.infojddtonline.info Research indicates that it can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. medchemexpress.comnih.gov For instance, studies have shown its effectiveness against human colon cancer cells (COLO 205) and human lung squamous cell carcinoma cells. allsubjectjournal.commedchemexpress.com
In a study involving MCF-7 breast cancer cells, a targeted drug delivery system using mesoporous silica (B1680970) nanoparticles for 4-isopropylbenzaldehyde was developed. nih.gov The targeted nanoconjugates were found to cause cell cycle arrest and induce the intrinsic pathway of apoptosis through mitochondrial damage. nih.gov In vivo studies using a mouse model of mammary pad tumors also showed that intravenous injection of the targeted drug-nanoconjugates led to an effective reduction in tumor growth. nih.gov Another study on lung and prostate cancer cell lines (COR-L105 and DU-145, respectively) demonstrated that a formulation of benzaldehyde significantly decreased cell viability, exhibiting a mainly cytotoxic effect at higher concentrations. rgcc-international.com Benzaldehyde has also been shown to inhibit the growth of cancer cells that are resistant to radiation or other treatments by preventing the interaction between the signaling protein 14-3-3ζ and a modified form of histone H3. ecancer.orgnih.gov
Table 3: Summary of Anti-Cancer Research on 4-Isopropylbenzaldehyde
| Cancer Cell Line | Observed Effects |
|---|---|
| Human Colon Cancer (COLO 205) | Inhibition of proliferation, induction of apoptosis |
| Human Lung Squamous Cell Carcinoma (NCI-H520) | Inhibition of cell growth, induction of cell death |
| Breast Cancer (MCF-7) | Cell cycle arrest, induction of intrinsic apoptosis pathway |
| Lung Adenocarcinoma (COR-L105) | Significant decrease in cell viability (cytotoxic effect) |
| Prostate Cancer (DU-145) | Significant decrease in cell viability (cytotoxic effect) |
Induction of Apoptosis Mechanisms
The mechanism by which 4-isopropylbenzaldehyde induces cell death has been a subject of investigation, with studies distinguishing between apoptosis (programmed cell death) and necrosis. In the Calu-3 lung adenocarcinoma cell line, which showed susceptibility to the compound's antiproliferative effects, the primary mode of cell death was identified as necrosis rather than apoptosis. waocp.org Specifically, treatment with 300 µM of 4-isopropylbenzaldehyde for 24 hours resulted in a significant increase in the necrotic cell population, while the apoptotic cell population was not significantly affected. waocp.org Apoptosis is a highly regulated process crucial for eliminating cancerous cells, and its induction is a primary goal of many cancer therapies. nih.govnih.gov The finding that 4-isopropylbenzaldehyde primarily induces necrosis in this cell line suggests a different mechanism of cytotoxicity compared to classical apoptosis-inducing agents. waocp.org
Antioxidant Activities and Radical Scavenging Mechanisms
4-Isopropylbenzaldehyde has demonstrated notable antioxidant properties, which are attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. allsubjectjournal.com The compound's capacity to neutralize free radicals has been studied in relation to its effects on 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals. allsubjectjournal.com Research has shown that 4-isopropylbenzaldehyde enhances DPPH radical scavenging activity, indicating its direct potential to mitigate oxidative stress. allsubjectjournal.com
Beyond direct scavenging, 4-isopropylbenzaldehyde also appears to bolster the cellular antioxidant defense system. It has been reported to significantly enhance the activity of key antioxidant enzymes, including:
Superoxide Dismutase (SOD)
Catalase
Glutathione Peroxidase allsubjectjournal.com
By increasing the activity of these enzymes, 4-isopropylbenzaldehyde helps maintain redox balance, protecting cells and tissues from damage caused by reactive oxygen species (ROS). allsubjectjournal.com This dual action—direct radical scavenging and enhancement of antioxidant enzyme activity—underpins its potential as a protective agent against ROS-driven diseases. allsubjectjournal.com
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure influences its biological activity, guiding the design of new compounds with improved potency and selectivity. oncodesign-services.comgardp.orgnih.gov For 4-isopropylbenzaldehyde, SAR can be explored by comparing its activity with that of its naturally occurring structural analogs, such as p-cymene (B1678584), cuminic acid, and cuminol.
A comparative study on the antiproliferative effects of these compounds revealed significant differences in activity based on the functional group attached to the p-cymene scaffold. waocp.org Among the tested derivatives, only 4-isopropylbenzaldehyde (this compound) exhibited significant antiproliferative activity, and only against the Calu-3 cell line. waocp.org The other derivatives, p-cymene, cuminic acid, and cuminol, showed a lack of antiproliferative potential across the nine cancer cell lines tested. waocp.org
This suggests that the aldehyde group at the para position of the isopropylbenzene ring is a critical structural feature for the observed cytotoxic activity against Calu-3 cells. waocp.org The replacement of the aldehyde with a methyl group (p-cymene), a carboxylic acid group (cuminic acid), or an alcohol group (cuminol) appears to abrogate this specific antiproliferative effect. These findings highlight the importance of the aldehyde moiety in the specific biological activity observed and provide a basis for the future design of more potent derivatives. waocp.orgnih.gov
Pharmacological Profiling and ADMETox Considerations in Drug Development
In the early stages of drug development, evaluating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMETox) profile of a compound is crucial to predict its pharmacokinetic and safety properties. jddtonline.infolifechemicals.com In silico and in vitro studies have been conducted to establish an ADMETox profile for 4-isopropylbenzaldehyde. jddtonline.info
Key ADMETox Properties of 4-Isopropylbenzaldehyde:
Cytotoxicity: A prediction model using in vitro data from HepG2 (human liver cancer) cells was employed to assess cytotoxicity. Compounds with an IC50 ≤ 10 μM are typically considered cytotoxic in this model. jddtonline.info
Metabolism: The stability of the compound was evaluated using a Human Liver Microsomal (HLM) stability assay. Compounds with a half-life (T1/2) greater than 30 minutes are considered stable. jddtonline.info
CYP Inhibition: Models were used to predict the inhibition of five major drug-metabolizing cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4). A compound with an IC50 ≤ 10 μM is classified as an inhibitor. jddtonline.info
These predictive studies are essential for identifying potential liabilities, such as rapid metabolism or toxicity, that could lead to drug failure in later stages of development. jddtonline.infonih.gov The ADMETox profile for 4-isopropylbenzaldehyde suggests it is a promising candidate for further investigation, with in-depth preclinical and clinical studies needed to fully characterize its behavior. jddtonline.inforesearchgate.net
| ADMETox Parameter | Prediction/Result | Implication in Drug Development | Source |
|---|---|---|---|
| Cytotoxicity (HepG2) | Predicted to be non-cytotoxic | Lower risk of causing direct damage to liver cells. | jddtonline.info |
| Human Liver Microsomal (HLM) Stability | Predicted as stable | The compound is not likely to be metabolized too rapidly by the liver, allowing it to achieve effective therapeutic concentrations. | jddtonline.info |
| CYP1A2 Inhibition | Predicted as a non-inhibitor | Lower potential for drug-drug interactions with drugs metabolized by this enzyme. | jddtonline.info |
| CYP2C19 Inhibition | Predicted as a non-inhibitor | Lower potential for drug-drug interactions with drugs metabolized by this enzyme. | jddtonline.info |
| CYP2C9 Inhibition | Predicted as an inhibitor | Potential for drug-drug interactions with drugs metabolized by this enzyme (e.g., warfarin). | jddtonline.info |
| CYP2D6 Inhibition | Predicted as a non-inhibitor | Lower potential for drug-drug interactions with drugs metabolized by this enzyme. | jddtonline.info |
| CYP3A4 Inhibition | Predicted as a non-inhibitor | Lower potential for drug-drug interactions with drugs metabolized by this enzyme. | jddtonline.info |
Environmental Fate and Biotransformation
Microbial Degradation Pathways of Aromatic Hydrocarbons Yielding 4-Isopropylbenzaldehyde
The formation of 4-isopropylbenzaldehyde is a key step in the microbial degradation of p-cymene (B1678584) (4-isopropyltoluene), a common monoterpene found in various plant essential oils. Denitrifying bacteria, in particular, have been extensively studied for their ability to metabolize p-cymene under anaerobic conditions, utilizing distinct peripheral pathways that converge to a common intermediate.
Under nitrate-reducing conditions, certain betaproteobacteria, such as Aromatoleum aromaticum strain pCyN1 and Thauera sp. strain pCyN2, are capable of anaerobically degrading p-cymene. nih.govasm.orgmpg.de These two strains, while closely related, employ fundamentally different initial strategies for activating the chemically stable p-cymene molecule. nih.govasm.org
Aromatoleum aromaticum pCyN1 initiates the degradation of p-cymene through a direct attack on the methyl group. nih.govasm.org Metabolite analysis of p-cymene-adapted cells of this strain has demonstrated the specific formation of 4-isopropylbenzyl alcohol and subsequently 4-isopropylbenzaldehyde. nih.govresearchgate.net In contrast, Thauera sp. pCyN2 utilizes a different mechanism, adding the methyl group of p-cymene to fumarate, forming (4-isopropylbenzyl)succinate. nih.govmpg.de Despite these different initial activation steps, both pathways are believed to eventually converge at the level of 4-isopropylbenzoyl-CoA. nih.govasm.orgmpg.de
The table below summarizes the initial reactions in the anaerobic degradation of p-cymene by these two denitrifying bacteria.
| Bacterium | Initial Reaction on p-Cymene | Key Intermediate(s) |
| Aromatoleum aromaticum pCyN1 | Methyl group hydroxylation | 4-Isopropylbenzyl alcohol, 4-Isopropylbenzaldehyde |
| Thauera sp. pCyN2 | Addition to fumarate | (4-Isopropylbenzyl)succinate |
In Aromatoleum aromaticum pCyN1, the conversion of p-cymene to 4-isopropylbenzaldehyde involves a two-step oxidation of the methyl group. nih.govresearchgate.net This process is catalyzed by a series of specific enzymes that have been identified through proteogenomic studies. nih.gov
Methyl Group Hydroxylation: The first step is the hydroxylation of the benzylic methyl group of p-cymene to form 4-isopropylbenzyl alcohol. This reaction is catalyzed by a putative p-cymene dehydrogenase (CmdABC). nih.govasm.org This oxygen-independent hydroxylation is a biochemically challenging reaction. asm.orgresearchgate.net
Oxidation to Aldehyde: The resulting 4-isopropylbenzyl alcohol is then oxidized to 4-isopropylbenzaldehyde. This step is mediated by a putative 4-isopropylbenzyl alcohol dehydrogenase (Iod). nih.gov
Oxidation to Carboxylate: Subsequently, 4-isopropylbenzaldehyde is further oxidized to 4-isopropylbenzoate by a putative 4-isopropylbenzaldehyde dehydrogenase (Iad). nih.gov
The sequential action of these dehydrogenases effectively transforms the hydrocarbon p-cymene into an intermediate ready for coenzyme A ligation.
The pathways employed by A. aromaticum pCyN1 and Thauera sp. pCyN2 for p-cymene degradation are referred to as peripheral or "upper" pathways, which channel the substrate into a central metabolic route. nih.govresearchgate.net For both organisms, these initial steps ultimately lead to the formation of 4-isopropylbenzoyl-CoA. nih.govresearchgate.net
In A. aromaticum pCyN1, the route involves:
p-Cymene → 4-Isopropylbenzyl alcohol → 4-Isopropylbenzaldehyde → 4-Isopropylbenzoate nih.govresearchgate.net
4-Isopropylbenzoate is then activated by a putative 4-isopropylbenzoate-CoA ligase (Ibl) to form 4-isopropylbenzoyl-CoA. nih.gov
In Thauera sp. pCyN2, the pathway proceeds via:
p-Cymene + Fumarate → (4-Isopropylbenzyl)succinate nih.govresearchgate.net
(4-Isopropylbenzyl)succinate undergoes a series of reactions analogous to β-oxidation to eventually yield 4-isopropylbenzoyl-CoA. nih.gov
These distinct peripheral routes demonstrate the metabolic diversity among closely related bacteria for the degradation of the same aromatic hydrocarbon, with 4-isopropylbenzaldehyde serving as a crucial intermediate in one of these pathways. nih.govmpg.de
Biotransformation by Specific Bacterial Genera (e.g., Nocardia, Mycobacterium)
The genera Nocardia and Mycobacterium are well-known for their broad metabolic capabilities, including the degradation of a wide array of aliphatic and aromatic hydrocarbons. nih.govfrontiersin.orgresearchgate.net While direct studies on the biotransformation of 4-isopropylbenzaldehyde by these genera are limited, their established metabolic pathways for other aromatic compounds suggest a strong potential for its metabolism.
Members of the genus Nocardia exhibit enormous metabolic versatility and are capable of degrading or converting various toxic hydrocarbons. nih.gov Studies have shown that Nocardia species can oxidize halogenated analogues of benzoate (B1203000) and p-nitrobenzoate, indicating robust enzymatic systems for handling substituted aromatic acids. nih.govnih.gov Furthermore, the presence of aldehyde oxidoreductase enzymes in Nocardia, which can reduce carboxylic acids to aldehydes, points to their capacity to interconvert aromatic aldehydes and acids, a key step in the degradation pathway of compounds like 4-isopropylbenzaldehyde. researchgate.net
Similarly, Mycobacterium species are renowned for their ability to degrade complex aromatic compounds, including polycyclic aromatic hydrocarbons (PAHs). frontiersin.orgnih.govoup.com Their metabolic machinery often involves dioxygenase enzymes that initiate the breakdown of aromatic rings. frontiersin.org Research on Mycobacterium tuberculosis has highlighted the importance of aldehyde metabolism, showing that the accumulation of certain aromatic aldehydes, such as para-hydroxybenzaldehyde, can impact the bacterium's physiology and susceptibility to stress. nih.govnih.govresearchgate.netbiorxiv.org This indicates that mycobacteria possess active systems for processing aromatic aldehydes, which would likely be capable of transforming 4-isopropylbenzaldehyde, either by oxidizing it to the corresponding carboxylic acid or by other ring-modifying reactions.
Stereochemical Insights into Biodegradation Processes
Enzymatic reactions in microbial degradation pathways are often highly stereospecific, yielding products with a defined three-dimensional structure. In the context of p-cymene degradation, the initial hydroxylation of the methyl group is a critical stereochemical step.
The anaerobic hydroxylation of the methyl group of p-cymene by the p-cymene dehydrogenase in Aromatoleum aromaticum pCyN1 is considered a stereospecific reaction. researchgate.net This is analogous to the stereospecific hydroxylation of ethylbenzene (B125841) to (S)-1-phenylethanol catalyzed by a similar enzyme system in other bacteria. researchgate.net This enzymatic control ensures that the subsequent reactions in the degradation pathway receive a substrate of a specific stereoisomeric form.
The product of this hydroxylation, 4-isopropylbenzyl alcohol, is then oxidized to 4-isopropylbenzaldehyde. Since the aldehyde carbon is not a stereocenter, this oxidation step results in an achiral molecule. However, the stereospecificity of the initial hydroxylation is crucial as it sets the stage for downstream reactions. The further anaerobic degradation of the resulting 4-isopropylbenzoyl-CoA in A. aromaticum pCyN1 has been shown to involve stereospecific enzymes that control the configuration of subsequent intermediates.
Applications in Advanced Materials and Nlo Research
Development of Nonlinear Optical (NLO) Materials from 4-Isopropylbenzaldehyde Derivatives
Research into NLO materials has increasingly focused on organic compounds due to their large second-order optical nonlinearities, high laser damage thresholds, and the flexibility for molecular engineering. A notable derivative of 4-isopropylbenzaldehyde that has been investigated for its NLO properties is the hydrazone, (E)-N'-(4-isopropylbenzylidene)-4-methoxybenzohydrazide (IBMB). This compound was synthesized through the condensation reaction of 4-isopropylbenzaldehyde and 4-methoxybenzohydrazide bohrium.com. The resulting crystalline material exhibits significant NLO activity, making it a subject of detailed study.
Second Harmonic Generation (SHG) is a nonlinear optical process in which photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate new photons with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The efficiency of this process is a key metric for the performance of NLO materials.
The SHG efficiency of the 4-isopropylbenzaldehyde derivative, IBMB, was determined using the Kurtz-Perry powder technique. This method involves irradiating a powdered sample of the material with a high-intensity laser and measuring the intensity of the generated second-harmonic light. The efficiency of IBMB was compared against that of well-established NLO materials, potassium dihydrogen phosphate (B84403) (KDP) and urea (B33335). The results indicated that the SHG efficiency of IBMB was approximately 2.5 times that of KDP and 1.2 times that of urea bohrium.com. This superior performance highlights the potential of 4-isopropylbenzaldehyde derivatives in the development of efficient frequency-doubling devices.
Table 1: Comparative SHG Efficiency of IBMB
| Compound | Relative SHG Efficiency |
|---|---|
| IBMB | 2.5 (vs. KDP), 1.2 (vs. Urea) |
| KDP | 1.0 (Reference) |
| Urea | ~2.1 (vs. KDP) |
The nonlinear optical response of a material at the macroscopic level originates from the hyperpolarizability of its constituent molecules at the microscopic level. The first-order hyperpolarizability (β) is a measure of the second-order nonlinear optical response of a molecule. For the 4-isopropylbenzaldehyde derivative IBMB, the first-order hyperpolarizability was calculated using density functional theory (DFT) with the B3LYP/6-31G(d,p) level of theory bohrium.com.
The calculated total molecular hyperpolarizability (β₀) for IBMB was found to be 5.26 x 10⁻³⁰ esu bohrium.com. This value is significantly higher than that of urea (0.37 x 10⁻³⁰ esu), a commonly used reference material in NLO studies. The high hyperpolarizability of IBMB is attributed to the intramolecular charge transfer interactions within the molecule, facilitated by the π-conjugated system bohrium.com.
Table 2: Calculated First-Order Hyperpolarizability (β₀)
| Compound | β₀ (x 10⁻³⁰ esu) |
|---|---|
| IBMB | 5.26 |
| Urea | 0.37 |
The macroscopic NLO response of a material is not only dependent on the molecular hyperpolarizability but also on the arrangement of the molecules in the crystal lattice. Crystal engineering plays a crucial role in optimizing the alignment of molecules to achieve a large macroscopic NLO effect. For a material to exhibit second-order NLO properties, it must crystallize in a noncentrosymmetric space group.
Single crystal X-ray diffraction analysis of the 4-isopropylbenzaldehyde derivative, IBMB, revealed that it crystallizes in the orthorhombic system with the noncentrosymmetric space group P2₁2₁2₁ bohrium.com. This noncentrosymmetric arrangement is essential for the observation of a net second-order NLO response. The crystal structure is stabilized by intermolecular hydrogen bonds, which play a significant role in the alignment of the molecules. Furthermore, Hirshfeld surface analysis and fingerprint plot analyses confirmed the presence of both inter- and intramolecular interactions that contribute to the superior nonlinearity of the crystals bohrium.com. The successful crystallization of IBMB in a noncentrosymmetric space group demonstrates the potential of crystal engineering strategies in designing high-performance NLO materials based on 4-isopropylbenzaldehyde derivatives.
Conclusion and Future Research Directions
Synthesis and Characterization Advancements
The synthesis and characterization of 4-isopropylbenzaldehyde and its derivatives are pivotal for exploring their potential applications. Various synthetic routes have been developed, ranging from traditional chemical methods to more modern, environmentally benign approaches.
One established method for the synthesis of 4-isopropylbenzaldehyde involves the formylation of cumene (B47948). wikipedia.org Another approach is the reduction of 4-isopropylbenzoyl chloride. wikipedia.org A patented process describes the preparation of 4-isopropylbenzaldehyde from isopropylbenzene through a chloromethylation reaction followed by hydrolysis. More recent research has also focused on the synthesis of derivatives, such as semicarbazones and thiosemicarbazones, and their metal complexes. jddtonline.info These studies often involve the reaction of 4-isopropylbenzaldehyde with semicarbazide (B1199961) or thiosemicarbazide (B42300), followed by complexation with metal salts like manganese(II) chloride and iron(III) chloride. jddtonline.info
The characterization of 4-isopropylbenzaldehyde and its derivatives relies on a suite of spectroscopic and analytical techniques. These methods are essential for confirming the structure, purity, and physicochemical properties of the synthesized compounds.
Table 1: Spectroscopic Data for 4-Isopropylbenzaldehyde
| Spectroscopic Technique | Key Findings |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework. |
| Infrared (IR) Spectroscopy | IR spectra confirm the presence of key functional groups, such as the aldehyde C=O stretch. |
| Mass Spectrometry (MS) | MS is employed to determine the molecular weight and fragmentation pattern of the compound. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | UV-Vis spectroscopy provides information about the electronic transitions within the molecule. |
Emerging Biological and Pharmacological Applications
4-Isopropylbenzaldehyde has demonstrated a wide array of biological and pharmacological activities, making it a compound of significant interest for potential therapeutic applications. nih.gov Research has highlighted its antimicrobial, anti-inflammatory, antioxidant, anticancer, and antidiabetic properties.
The compound has shown inhibitory effects against various microbial strains. nih.gov Its anti-inflammatory activity is another area of active investigation. Furthermore, 4-isopropylbenzaldehyde has been identified as a potent antioxidant. nih.gov
In the realm of oncology, studies have explored the anticancer potential of 4-isopropylbenzaldehyde. patsnap.com It has also been investigated for its antidiabetic effects, with research suggesting it may play a role in managing blood glucose levels. nih.gov A significant finding is the ability of cuminaldehyde to inhibit the fibrillation of alpha-synuclein (B15492655), a process implicated in neurodegenerative conditions like Parkinson's disease. wikipedia.orgpatsnap.com
Table 2: Overview of Biological and Pharmacological Activities of 4-Isopropylbenzaldehyde
| Activity | Research Findings |
| Antimicrobial | Exhibits inhibitory action against various microorganisms. nih.gov |
| Anti-inflammatory | Demonstrates potential anti-inflammatory effects. nih.gov |
| Antioxidant | Acts as a scavenger of free radicals. nih.gov |
| Anticancer | Shows potential in inhibiting the growth of cancer cells. patsnap.com |
| Antidiabetic | May contribute to the regulation of blood glucose levels. nih.gov |
| Neuroprotective | Inhibits alpha-synuclein fibrillation, relevant to Parkinson's disease. wikipedia.orgpatsnap.com |
Future Directions in Catalysis and Green Chemistry
The principles of green chemistry, which advocate for the development of environmentally friendly chemical processes, are increasingly being applied to the synthesis and utilization of compounds like 4-isopropylbenzaldehyde. dacollege.orgjddtonline.info Its natural origin and biodegradability make it an attractive candidate for green chemical applications.
One area of interest is the use of 4-isopropylbenzaldehyde as a starting material for the synthesis of other valuable chemicals. For instance, the oxidation of 4-isopropylbenzaldehyde to cumic acid is a reaction that can be performed using green oxidation methods. The use of molecular oxygen as a "green" oxidant in such transformations is a key area of research.
The development of catalytic systems that utilize 4-isopropylbenzaldehyde or its derivatives is another promising avenue. The design of efficient and selective catalysts for transformations involving this aldehyde could lead to more sustainable chemical manufacturing processes.
Environmental and Biotechnological Prospects
The environmental fate and biotechnological potential of 4-isopropylbenzaldehyde are emerging areas of research. As a naturally occurring compound, it is expected to be biodegradable, which is a significant advantage from an environmental perspective.
The biotechnological production of 4-isopropylbenzaldehyde is a potential future direction. Utilizing microorganisms or enzymatic processes to synthesize this compound could offer a more sustainable alternative to traditional chemical synthesis.
Furthermore, the biological activities of 4-isopropylbenzaldehyde, such as its insecticidal properties, suggest its potential use in environmentally friendly pest management strategies. The exploration of its role in bioremediation processes, where microorganisms are used to clean up contaminated environments, is another area that warrants further investigation.
Remaining Challenges and Knowledge Gaps in 4-Isopropylbenzaldehyde Research
Despite the significant progress in understanding the properties and potential applications of 4-isopropylbenzaldehyde, several challenges and knowledge gaps remain. A primary challenge is the need for more in-depth preclinical and clinical studies to validate the therapeutic potential of this compound. While in vitro studies have shown promising results, comprehensive in vivo studies are necessary to establish its efficacy and safety in biological systems.
A significant knowledge gap exists in the detailed understanding of the structure-activity relationships of 4-isopropylbenzaldehyde and its derivatives. Elucidating how modifications to its chemical structure affect its biological activity is crucial for the rational design of more potent and selective therapeutic agents.
In the context of catalysis and green chemistry, there is a need to explore a wider range of catalytic applications for 4-isopropylbenzaldehyde and to develop more efficient and sustainable synthetic methodologies. The full potential of this compound as a green reagent and building block is yet to be fully realized.
From an environmental and biotechnological standpoint, more research is needed to understand its environmental degradation pathways and its potential for bioaccumulation. Furthermore, the development of efficient biotechnological production methods for 4-isopropylbenzaldehyde is still in its early stages.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-isopropylbenzaldehyde, and how can their efficiency be validated experimentally?
- Methodological Answer: The oxidation of 4-isopropylbenzyl alcohol using oxidizing agents like pyridinium chlorochromate (PCC) is a standard method, yielding ~85% purity. Alternatively, the Reimer-Tiemann reaction with phenol derivatives under alkaline conditions can produce 4-isopropylbenzaldehyde, though with lower selectivity. Validation involves gas chromatography (GC) or high-performance liquid chromatography (HPLC) to assess purity and yield . For reproducibility, detailed protocols (e.g., solvent ratios, temperature control) must be documented, as outlined in academic reporting standards .
Q. Which spectroscopic techniques are most effective for characterizing 4-isopropylbenzaldehyde?
- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with characteristic aldehyde proton signals at δ 9.8–10.2 ppm. Infrared (IR) spectroscopy identifies the carbonyl stretch (~1700 cm⁻¹). Mass spectrometry (MS) provides molecular weight verification (m/z 148.21). Cross-referencing with databases like PubChem ensures consistency .
Q. How can researchers quantify 4-isopropylbenzaldehyde in complex matrices such as biological extracts?
- Methodological Answer: HPLC coupled with UV-vis detection (λ = 254 nm) is preferred, achieving detection limits of 0.1 µg/mL. Sample preparation involves liquid-liquid extraction using ethyl acetate, followed by gradient elution (C18 column, acetonitrile/water mobile phase). For simultaneous analysis of derivatives, derivative ratio spectrophotometry minimizes interference from structurally similar compounds .
Advanced Research Questions
Q. What mechanisms underlie the acetylcholinesterase (AChE) inhibitory activity of 4-isopropylbenzaldehyde, and how can conflicting in vitro/in vivo results be resolved?
- Methodological Answer: In vitro studies show dose-dependent AChE inhibition (IC₅₀ = 0.25 mM) via competitive binding at the catalytic site, validated by Lineweaver-Burk plots. However, murine models may not translate to human cells due to species-specific enzyme conformations (e.g., no melanin suppression in human A375 melanoma cells). Resolving contradictions requires comparative assays across cell lines and molecular docking simulations to map binding affinities .
Q. How can reaction conditions be optimized for scalable synthesis of 4-isopropylbenzaldehyde while minimizing byproducts?
- Methodological Answer: Catalytic systems like TEMPO/NaClO₂ in biphasic solvents (water/CH₂Cl₂) improve oxidation efficiency (yield >90%). Process parameters (pH 8–9, 40–50°C) reduce side reactions. Real-time monitoring via inline FTIR detects intermediates, enabling rapid adjustments. Statistical optimization (e.g., response surface methodology) identifies critical variables .
Q. What strategies address discrepancies in reported solubility and stability data for 4-isopropylbenzaldehyde?
- Methodological Answer: Solubility variations (e.g., 8.45 mg/mL in water vs. free solubility in ethanol) may stem from impurities or measurement protocols (shake-flask vs. HPLC methods). Accelerated stability studies (40°C/75% RH for 6 months) under controlled conditions, paired with Karl Fischer titration for moisture analysis, standardize data .
Q. How should researchers select in vitro vs. in vivo models for studying 4-isopropylbenzaldehyde’s bioactivity?
- Methodological Answer: Murine B16-F10 melanoma cells are suitable for preliminary melanogenesis studies, but human-derived HepG2 or A375 cells better predict clinical relevance. For pharmacokinetics, rodent models with LC-MS/MS plasma profiling provide absorption data, though interspecies metabolic differences (e.g., cytochrome P450 activity) require cautious interpretation .
Q. What methodologies ensure reproducibility in studies involving 4-isopropylbenzaldehyde?
- Methodological Answer: Strict adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) is essential. Detailed supplementary materials should include raw chromatograms, NMR spectra, and step-by-step protocols. Independent replication by third-party labs, as emphasized in peer review, validates findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
